molecular formula C14H21N3OS B2675547 2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034339-51-8

2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2675547
CAS No.: 2034339-51-8
M. Wt: 279.4
InChI Key: NVKIDADUDJHEOD-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves the reaction of cyclopentylthiol with a suitable pyrazolo[1,5-a]pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is unique due to the presence of the cyclopentylsulfanyl group, which can enhance its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific therapeutic properties .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c18-14(10-19-13-3-1-2-4-13)16-11-6-8-17-12(9-11)5-7-15-17/h5,7,11,13H,1-4,6,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKIDADUDJHEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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